molecular formula C9H8ClFO2 B1441981 Methyl 2-chloro-2-(4-fluorophenyl)acetate CAS No. 1036273-29-6

Methyl 2-chloro-2-(4-fluorophenyl)acetate

Cat. No.: B1441981
CAS No.: 1036273-29-6
M. Wt: 202.61 g/mol
InChI Key: FTLXTMDPQAOBNK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(4-fluorophenyl)acetate is a fluorinated and chlorinated ester compound that serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. As a key building block, it is used in the synthesis of more complex molecules, particularly in constructing compounds with a diphenylacetic acid backbone. Its structure, featuring both halogen substituents and an ester functional group, makes it valuable for exploring structure-activity relationships in medicinal chemistry and for developing potential pharmacologically active substances. Researchers utilize this compound in cross-coupling reactions and as a precursor for the corresponding carboxylic acid. Strictly for research purposes in a laboratory setting. This product is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-chloro-2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLXTMDPQAOBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-2-(4-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(4-fluorophenyl)-2-chloroacetate may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include amides, thioesters, or ethers.

    Hydrolysis: 4-fluorophenylacetic acid and methanol.

    Reduction: 2-(4-fluorophenyl)-2-chloroethanol.

Scientific Research Applications

Methyl 2-chloro-2-(4-fluorophenyl)acetate is a chemical compound with applications in scientific research, particularly in organic synthesis, medicinal chemistry, and material science. It is used as an intermediate in synthesizing more complex organic molecules and in developing pharmaceuticals with potential therapeutic effects. The fluorine atom in the compound can enhance its metabolic stability and binding affinity to its target.

Scientific Research Applications

Organic Synthesis this compound serves as a building block in creating complex organic molecules. Its structure allows it to be a precursor in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry In medicinal chemistry, this compound is a precursor to active pharmaceutical ingredients that interact with biological targets like enzymes or receptors. For example, it can be used to synthesize 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which have been identified as positive allosteric modulators with improved metabolic stability . The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to its target.

Material Science this compound can be used to prepare polymers and other materials with specific properties.

Preparation Methods

This compound can be synthesized through various methods. One approach involves reacting 4-fluorobenzyl chloride with methyl chloroacetate in the presence of a base like sodium hydroxide, typically in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography. Industrial production may involve continuous flow synthesis for improved yield and reduced production time.

Potential Reactions

This compound can undergo several reactions, leading to the formation of different products:

  • Nucleophilic Substitution: Depending on the nucleophile, products can include amides, thioesters, or ethers.
  • Hydrolysis: Produces 4-fluorophenylacetic acid and methanol.
  • Reduction: Results in 2-(4-fluorophenyl)-2-chloroethanol.

Mechanism of Action

The mechanism of action of methyl 2-(4-fluorophenyl)-2-chloroacetate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents (e.g., halogen type, ester groups, or additional functional groups), which influence their physicochemical properties, synthetic routes, and applications. Below is a detailed comparison:

Halogen-Substituted Phenyl Analogs
Compound Name Substituent Molecular Formula Yield (%) Rf (TLC) Key Applications Reference
Methyl 2-chloro-2-(4-fluorophenyl)acetate 4-Fluorophenyl C₉H₈ClFO₂ N/A N/A Pharmaceutical intermediate
Methyl 2-chloro-2-(p-tolyl)acetate 4-Methylphenyl C₁₀H₁₁ClO₂ 62 0.35 Photochemical Wolff rearrangement
Methyl 2-chloro-2-(4-(trifluoromethyl)phenyl)acetate 4-CF₃ C₁₀H₈ClF₃O₂ 71 0.33 High-yield synthetic intermediate
Methyl 2-chloro-2-(4-chlorophenyl)acetate 4-Chlorophenyl C₉H₈Cl₂O₂ N/A N/A Research chemical

Key Findings :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) increase reaction yields (71% vs. 62% for -CH₃) due to enhanced electrophilicity at the α-carbon .
  • Physical Properties : The trifluoromethyl analog exhibits a higher enantiomeric ratio (e.r. 94:6 vs. 88:12 for the p-tolyl derivative), suggesting steric/electronic effects on stereoselectivity .
Ester Group Variations
Compound Name Ester Group Molecular Formula LogP Applications Reference
This compound Methyl C₉H₈ClFO₂ ~2.55* Drug precursor
Ethyl 2-chloro-2-[2-(4-fluorophenyl)hydrazinylidene]acetate Ethyl C₁₀H₁₀ClFN₂O₂ N/A Biologically active compound synthesis

Key Findings :

  • Lipophilicity : Methyl esters (LogP ~2.55) are less lipophilic than ethyl analogs, impacting bioavailability in drug design .
  • Synthetic Utility : Ethyl esters are preferred for hydrazone formation, as seen in the synthesis of hydrazinylidene intermediates .
Functional Group Modifications
Compound Name Functional Group Molecular Formula Key Properties Reference
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride Amino (-NH₂) C₉H₁₁ClFNO₂ Pharmaceutical intermediate (98% purity)
Methyl 2-(4-fluorophenyl)-2-(2-piperidinyl)acetate Piperidinyl C₁₄H₁₈FN₂O₂ Psychoactive properties (e.g., 4F-MPH)

Key Findings :

  • Biological Activity : The piperidinyl derivative (4F-MPH) acts as a central nervous system stimulant, highlighting the pharmacological impact of substituent choice .
  • Synthetic Flexibility: Amino analogs are used in multicomponent reactions (e.g., Ugi 4CC) to build heterocyclic drug candidates .

Biological Activity

Methyl 2-chloro-2-(4-fluorophenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and a fluorine atom attached to a phenyl ring, which enhances its lipophilicity and binding affinity to various biological targets. The molecular formula is C9H8ClFO2C_9H_8ClFO_2, with a molecular weight of approximately 202.61 g/mol. Its synthesis typically involves the esterification of 2-chloro-2-(4-fluorophenyl)acetic acid with methanol, often catalyzed by sulfuric acid under reflux conditions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The halogen substituents (chlorine and fluorine) enhance the compound's binding affinity, potentially leading to inhibition or activation of critical biochemical pathways. Preliminary studies suggest that it may influence pathways related to inflammation, cancer cell proliferation, and apoptosis .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, compounds with similar structures have shown significant inhibition of COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators like prostaglandins .

Table 1: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Diclofenac19.45 ± 0.0742.1 ± 0.30
CelecoxibTBD0.04 ± 0.01

(Note: TBD indicates data not yet determined in current studies.)

Anticancer Properties

This compound has also been studied for its potential anticancer effects. Similar halogenated compounds have shown efficacy against various cancer cell lines by modulating signaling pathways involved in cell growth and apoptosis. In vitro studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .

Case Study: In Vitro Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 20 µM.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity and binding properties, which are crucial for its pharmacological effects. Ongoing research aims to explore modifications to improve efficacy and reduce potential side effects.

Q & A

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent inclusion. Re-crystallize the compound in standardized conditions (e.g., ethanol/water) and validate purity via DSC (differential scanning calorimetry). Cross-validate spectral data with authentic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-2-(4-fluorophenyl)acetate
Reactant of Route 2
Methyl 2-chloro-2-(4-fluorophenyl)acetate

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